molecular formula C19H25N3O2 B2800206 N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574567-50-2

N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2800206
M. Wt: 327.428
InChI Key: IKXZKRIMQLQJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. For example, compounds can be prepared by alkylation with different alkyl iodides in the presence of sodium hydride (NaH) in N, N -dimethylformamide (DMF) at 50 °C .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. For example, Cyclopentyl methyl ether has a high boiling point of 106 °C (223 °F) and is relatively stable under acidic and basic conditions .

Scientific Research Applications

Platelet Activating Factor (PAF) Antagonists

A series of pyrido[2,1-b]quinazolinecarboxamide derivatives have been evaluated for their ability to inhibit the binding of platelet-activating factor (PAF) to its receptor, indicating potential as PAF antagonists. These compounds showed promise in inhibiting transient PAF-induced thrombocytopenia and decreases in blood pressure, suggesting their utility in treating conditions related to PAF activity, such as inflammation and thrombosis. The insertion of a methyl group on the carbon atom alpha to the carboxamide nitrogen was found to enhance potency enantioselectively (Tilley et al., 1988).

Antiallergy Agents

Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents. These analogues demonstrated oral activity superior to existing treatments like cromolyn sodium and doxantrazole in rat models, indicating their potential in managing allergic reactions (Schwender et al., 1979).

Slow-Reacting Substance of Anaphylaxis (SRS-A) Antagonists

N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown efficacy in antagonizing SRS-A-induced contractions and inhibiting thromboxane synthase. Their activity against leukotriene-induced bronchoconstriction and skin wheal formation in animal models suggests their utility in asthma treatment (Tilley et al., 1987).

Pharmacokinetic Analysis

A high-performance liquid chromatographic assay developed for the determination of an antiallergenic compound, N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, in plasma, facilitates understanding its pharmacokinetics, critical for drug development (Strojny et al., 1984).

Structural Analysis

Crystal structure analysis of related pyrido[2,1-b]quinazoline derivatives provides insights into the molecular conformation and interactions that may underlie their biological activities, informing the design of more effective pharmaceutical compounds (Rajnikant et al., 2000).

properties

IUPAC Name

N-cyclopentyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-16-12-13(18(23)20-14-6-2-3-7-14)9-10-15(16)19(24)22-11-5-4-8-17(21)22/h9-10,12,14,17H,2-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZKRIMQLQJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.